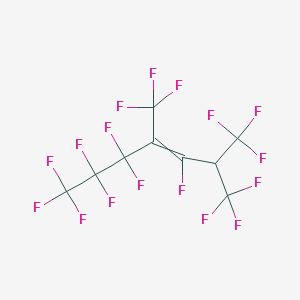
1,1,1,3,5,5,6,6,7,7,7-Undecafluoro-2,4-bis(trifluoromethyl)hept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,5,5,6,6,7,7,7-Undecafluoro-2,4-bis(trifluoromethyl)hept-3-ene: is a fluorinated organic compound with the molecular formula C9HF17 . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,5,5,6,6,7,7,7-Undecafluoro-2,4-bis(trifluoromethyl)hept-3-ene typically involves the fluorination of precursor compounds. One common method is the reaction of heptane derivatives with fluorinating agents such as fluorine gas (F2) or hydrogen fluoride (HF) in the presence of catalysts . The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,5,5,6,6,7,7,7-Undecafluoro-2,4-bis(trifluoromethyl)hept-3-ene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Addition Reactions: The double bond in the hept-3-ene moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine) , organometallic compounds , and strong acids or bases . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives with different functional groups, while addition reactions can produce saturated or partially fluorinated compounds .
Aplicaciones Científicas De Investigación
1,1,1,3,5,5,6,6,7,7,7-Undecafluoro-2,4-bis(trifluoromethyl)hept-3-ene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,1,1,3,5,5,6,6,7,7,7-Undecafluoro-2,4-bis(trifluoromethyl)hept-3-ene involves its interaction with molecular targets through fluorine-fluorine and fluorine-carbon interactions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes . The specific pathways involved depend on the context of its application, such as binding to biological molecules or participating in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1,2,5,5,6,6,7,7,7-Undecafluoro-2,4-bis(trifluoromethyl)-3-heptanol
- 3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-2-heptanol
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
Uniqueness
1,1,1,3,5,5,6,6,7,7,7-Undecafluoro-2,4-bis(trifluoromethyl)hept-3-ene stands out due to its high degree of fluorination and the presence of two trifluoromethyl groups. This unique structure imparts exceptional chemical stability, hydrophobicity, and resistance to degradation, making it particularly valuable in applications requiring robust and durable materials .
Propiedades
Número CAS |
500339-30-0 |
|---|---|
Fórmula molecular |
C9HF17 |
Peso molecular |
432.08 g/mol |
Nombre IUPAC |
1,1,1,3,5,5,6,6,7,7,7-undecafluoro-2,4-bis(trifluoromethyl)hept-3-ene |
InChI |
InChI=1S/C9HF17/c10-1(3(6(16,17)18)7(19,20)21)2(5(13,14)15)4(11,12)8(22,23)9(24,25)26/h3H |
Clave InChI |
QBGDHXFYJYDTGY-UHFFFAOYSA-N |
SMILES canónico |
C(C(=C(C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F)F)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















